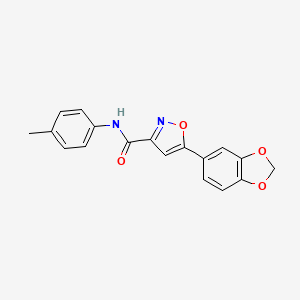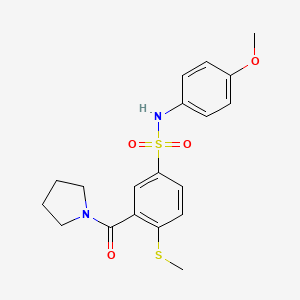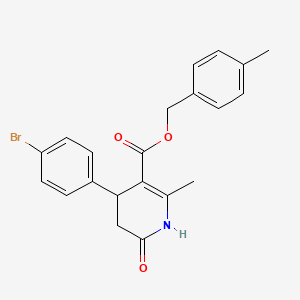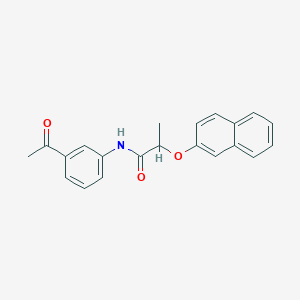![molecular formula C16H19Cl2NO4 B4678686 8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4678686.png)
8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders.
Mecanismo De Acción
8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is a highly selective antagonist for the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, energy metabolism, and immune function. Adenosine exerts its effects by binding to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the adenosine A1 receptor is widely expressed in the brain and plays a critical role in regulating neurotransmission, synaptic plasticity, and neuroprotection. This compound exerts its effects by binding to the adenosine A1 receptor and blocking the downstream signaling pathways, leading to the inhibition of tumor growth, neuroinflammation, and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of neuronal damage and neuroinflammation, and the improvement of cognitive function. These effects are mediated by the blockade of the adenosine A1 receptor and the downstream signaling pathways, leading to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments, including its high selectivity and potency for the adenosine A1 receptor, its well-established synthesis method, and its extensive preclinical and clinical studies. However, this compound also has some limitations, including its poor solubility in water and its potential off-target effects on other adenosine receptor subtypes. Therefore, careful consideration should be given when designing experiments using this compound, and appropriate controls and validation methods should be employed to ensure the specificity and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on 8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations and delivery systems, and the exploration of its potential therapeutic applications in other diseases, such as inflammation, pain, and cardiovascular disorders. Moreover, the elucidation of the molecular mechanisms underlying the effects of this compound on the adenosine A1 receptor and the downstream signaling pathways could provide valuable insights into the pathogenesis of various diseases and the development of novel therapeutic strategies.
Aplicaciones Científicas De Investigación
8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the adenosine A1 receptor. In ischemia, this compound has been shown to reduce neuronal damage and improve neurological function by blocking the adenosine A1 receptor. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine A1 receptor.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-11(23-14-3-2-12(17)10-13(14)18)15(20)19-6-4-16(5-7-19)21-8-9-22-16/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSRTAKZJKMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)OCCO2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4678612.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide](/img/structure/B4678614.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4678615.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isobutylbenzamide](/img/structure/B4678632.png)


![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide](/img/structure/B4678641.png)


![5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4678660.png)



![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)